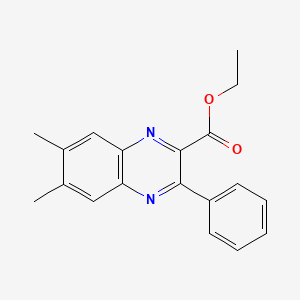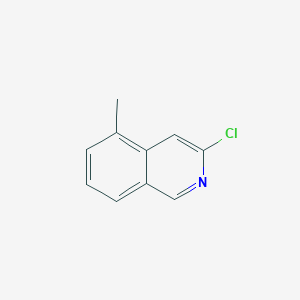
5-Methyl-4-(O-tolyl)-2-thiazolamine
Vue d'ensemble
Description
Thiazolamines are a class of organic compounds that contain a thiazole ring, which is a heterocyclic ring structure consisting of two carbon atoms, one nitrogen atom, and one sulfur atom . The “5-Methyl-4-(O-tolyl)-2-thiazolamine” would be a derivative of thiazolamine, with a methyl group attached at the 5th position and an O-tolyl group (a toluene group with the connection at the ortho position) attached at the 4th position.
Molecular Structure Analysis
The molecular structure of “5-Methyl-4-(O-tolyl)-2-thiazolamine” would be based on the thiazole ring, with the aforementioned methyl and O-tolyl groups attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions of “5-Methyl-4-(O-tolyl)-2-thiazolamine” would depend on the reactivity of the methyl and O-tolyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties for “5-Methyl-4-(O-tolyl)-2-thiazolamine” would depend on the specific structure of the compound .Applications De Recherche Scientifique
Synthesis and Characterization
5-Methyl-4-(O-tolyl)-2-thiazolamine can be synthesized through various chemical reactions, providing a method for its production. Zhang Rong (2000) reported a synthesis approach involving propionaldehyde, acetic anhydride, and thiourea, leading to higher yields and easy control of the reaction (Zhang Rong, 2000).
Chemical Properties and Reactions
The compound exhibits specific chemical properties and participates in unique reactions. For instance, Litvinchuk et al. (2020) explored the interaction of (5-Methyl-1,3-thiazolidin-2-ylidene) ketones with tosyl azide, forming various derivatives depending on the substituent in the ylidene part of the molecule (Litvinchuk et al., 2020).
Biological Applications
5-Methyl-4-(O-tolyl)-2-thiazolamine and its derivatives show potential in biological applications. Desai et al. (2022) developed sulfur-containing pyrazole-pyridine hybrids incorporating thiazolidinone derivatives, which exhibited antimicrobial activity against bacterial and fungal strains (Desai et al., 2022). Additionally, Shehzadi et al. (2019) synthesized a series of thiazolidine-2-imines showing strong acetylcholinesterase inhibitory activity, potentially relevant for therapeutic applications (Shehzadi et al., 2019).
Mécanisme D'action
Target of Action
5-Methyl-4-(O-tolyl)-2-thiazolamine is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These drugs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Therefore, it’s plausible that 5-Methyl-4-(O-tolyl)-2-thiazolamine may also target cancer cells.
Mode of Action
Similar 2-aminothiazole derivatives have been found to interfere with ras farnesylation , a key process in the signal transduction pathway of cells, which could lead to the inhibition of cancer cell proliferation.
Biochemical Pathways
Based on the known actions of similar compounds, it’s likely that this compound affects the ras-raf-mek-erk pathway, which is involved in cell cycle regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects , suggesting that this compound may also inhibit the proliferation of cancer cells.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-5-3-4-6-9(7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNMLUVRQBEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266120 | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(O-tolyl)-2-thiazolamine | |
CAS RN |
16942-68-0 | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16942-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)








![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)



